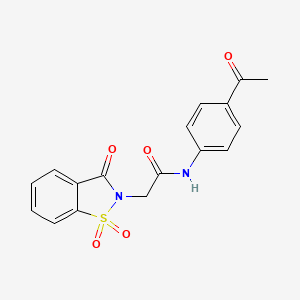![molecular formula C17H10ClF3O3 B2792858 7-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)-4H-chromen-4-one CAS No. 2289692-46-0](/img/structure/B2792858.png)
7-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)-4H-chromen-4-one, also known as CDMTC, is a synthetic compound that belongs to the class of coumarin derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Aplicaciones Científicas De Investigación
7-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)-4H-chromen-4-one has shown promising results in various scientific research applications, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to sensitize cancer cells to chemotherapy and radiotherapy, making it a potential adjuvant therapy for cancer treatment. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. In neurodegenerative disorder research, this compound has been shown to protect neurons from oxidative stress and neuroinflammation, making it a potential therapeutic agent for diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The exact mechanism of action of 7-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)-4H-chromen-4-one is not fully understood, but it is believed to act through multiple pathways. In cancer research, this compound has been shown to inhibit the activity of various enzymes involved in cell proliferation and survival, such as cyclin-dependent kinases and Akt. It has also been shown to induce the production of reactive oxygen species, leading to DNA damage and apoptosis. In inflammation research, this compound has been shown to inhibit the activity of various transcription factors involved in the production of pro-inflammatory cytokines and chemokines, such as NF-κB and AP-1. It has also been shown to activate the Nrf2 pathway, leading to the production of antioxidant enzymes and the reduction of oxidative stress. In neurodegenerative disorder research, this compound has been shown to activate the PI3K/Akt pathway, leading to the production of neurotrophic factors and the protection of neurons from oxidative stress and neuroinflammation.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in different scientific research applications. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. It has also been shown to sensitize cancer cells to chemotherapy and radiotherapy, making it a potential adjuvant therapy for cancer treatment. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to the reduction of inflammation. It has also been shown to activate the Nrf2 pathway, leading to the production of antioxidant enzymes and the reduction of oxidative stress. In neurodegenerative disorder research, this compound has been shown to protect neurons from oxidative stress and neuroinflammation, leading to the prevention of neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)-4H-chromen-4-one has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. It is also relatively inexpensive compared to other compounds with similar therapeutic potential. However, there are also some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. It also has low bioavailability, which may limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for 7-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)-4H-chromen-4-one research. One direction is to optimize its therapeutic potential by understanding its mechanism of action and identifying its molecular targets. Another direction is to improve its bioavailability by developing novel delivery methods, such as nanoparticles or liposomes. Additionally, more preclinical and clinical studies are needed to evaluate its safety and efficacy in various diseases. Finally, this compound can be used as a lead compound for the development of new coumarin derivatives with improved therapeutic potential.
Métodos De Síntesis
7-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)-4H-chromen-4-one can be synthesized through a multi-step process using commercially available starting materials. The synthesis involves the condensation of 4-chlorobenzaldehyde with 4-hydroxycoumarin in the presence of a base to form the intermediate product. The intermediate product is then reacted with trifluoromethyl iodide in the presence of a palladium catalyst to obtain the final product, this compound. The purity and yield of the product can be improved by using various purification techniques, such as recrystallization and chromatography.
Propiedades
IUPAC Name |
7-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF3O3/c18-11-3-1-10(2-4-11)9-23-12-5-6-13-14(22)8-16(17(19,20)21)24-15(13)7-12/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHYJXAHPZTQAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC3=C(C=C2)C(=O)C=C(O3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(pyrazin-2-yl)methanone](/img/structure/B2792777.png)
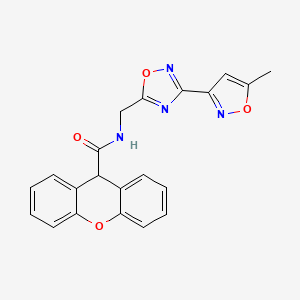

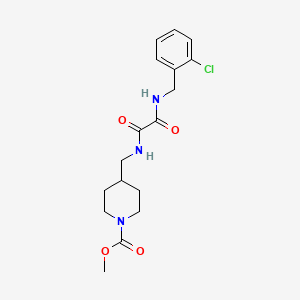
![N-({4-[(butan-2-yl)carbamoyl]phenyl}methyl)-2-chloropyridine-4-carboxamide](/img/structure/B2792783.png)
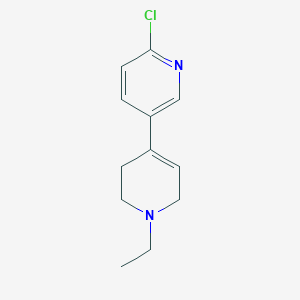

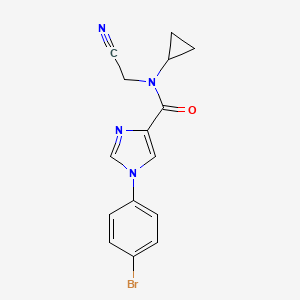
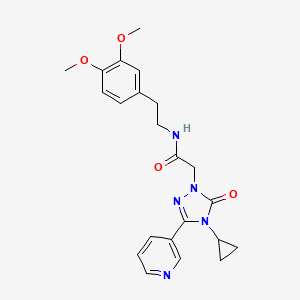

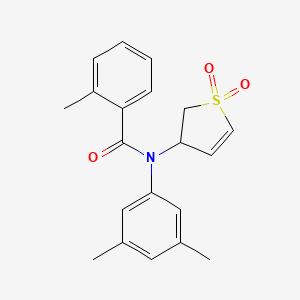
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2792793.png)
